

# Spectroscopic Data of 1-Chloro-4-cyclopropylbenzene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Chloro-4-cyclopropylbenzene

Cat. No.: B169245

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Chloro-4-cyclopropylbenzene**, a molecule of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the characterization of this compound.

## Molecular Structure and Spectroscopic Overview

**1-Chloro-4-cyclopropylbenzene** possesses a unique combination of an aromatic ring, a halogen substituent, and a strained cyclopropyl group. Each of these structural features imparts a distinct and predictable signature in its spectroscopic data. Understanding these individual contributions is key to a holistic interpretation of the molecule's spectral profile.

Caption: Molecular structure of **1-Chloro-4-cyclopropylbenzene** with atom numbering for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nucleus is exquisitely sensitive to the surrounding electronic structure, providing detailed information about connectivity and stereochemistry.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **1-Chloro-4-cyclopropylbenzene** is predicted to exhibit distinct signals for the aromatic and cyclopropyl protons. The para-substitution pattern of the benzene ring will result in a characteristic AA'BB' system for the aromatic protons. The cyclopropyl protons are expected to show a complex multiplet structure due to geminal and vicinal coupling. A key feature is the upfield shift of the cyclopropyl protons, a direct consequence of the ring's magnetic anisotropy[1].

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2, H-6	7.25 - 7.15	Doublet (d)	~ 8.5
H-3, H-5	7.00 - 6.90	Doublet (d)	~ 8.5
H-7 (cyclopropyl CH)	1.95 - 1.85	Multiplet (m)	-
H-8, H-9 (cyclopropyl CH <sub>2</sub> )	1.05 - 0.95	Multiplet (m)	-
H-8', H-9' (cyclopropyl CH <sub>2</sub> )	0.75 - 0.65	Multiplet (m)	-

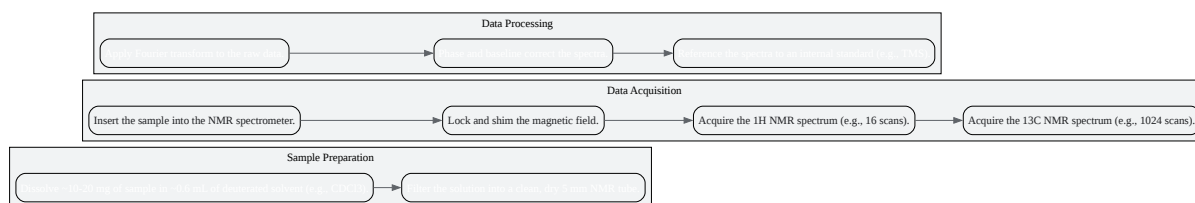
## Predicted $^{13}\text{C}$ NMR Spectral Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (C-Cl)	132 - 130
C-2, C-6	129 - 127
C-3, C-5	126 - 124
C-4 (C-cyclopropyl)	145 - 143
C-7 (cyclopropyl CH)	16 - 14
C-8, C-9 (cyclopropyl CH <sub>2</sub> )	11 - 9

## Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.



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Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the molecular formula.

### Predicted Mass Spectrum Data

For **1-Chloro-4-cyclopropylbenzene** ( $C_9H_9Cl$ ), the molecular weight is approximately 152.62 g/mol. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ( $M^+$ ). Due to the natural isotopic abundance of chlorine ( $^{35}Cl$  and  $^{37}Cl$  in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at  $m/z$  152 and 154, with a characteristic intensity ratio of 3:1.

$m/z$	Predicted Fragment Ion	Interpretation
154	$[C_9H_9^{37}Cl]^+$	Molecular ion ( $M+2$ )
152	$[C_9H_9^{35}Cl]^+$	Molecular ion ( $M^+$ )
117	$[C_9H_9]^+$	Loss of a chlorine radical ( $\bullet Cl$ )
111	$[C_6H_4Cl]^+$	Loss of a cyclopropyl radical
91	$[C_7H_7]^+$	Tropylium ion (rearrangement)

### Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

- **Sample Preparation:** Dissolve a small amount of **1-Chloro-4-cyclopropylbenzene** in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- **GC Separation:** Inject a small volume (e.g., 1  $\mu L$ ) of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar column like DB-5ms).

- **MS Detection:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization is typically used, where the molecules are bombarded with a beam of electrons (usually at 70 eV), causing ionization and fragmentation.
- **Data Analysis:** The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance. The resulting mass spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present in a molecule.

## Predicted Infrared (IR) Spectral Data

The IR spectrum of **1-Chloro-4-cyclopropylbenzene** is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring, the cyclopropyl group, and the carbon-chlorine bond.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3100 - 3000	C-H stretch	Aromatic
~3080	C-H stretch	Cyclopropyl
2950 - 2850	C-H stretch	Cyclopropyl
1600 - 1450	C=C stretch	Aromatic ring
~1015	Ring breathing	Cyclopropyl
850 - 800	C-H out-of-plane bend	1,4-disubstituted aromatic
800 - 600	C-Cl stretch	Aryl chloride

## Experimental Protocol for FT-IR Analysis

For a liquid sample like **1-Chloro-4-cyclopropylbenzene**, the Attenuated Total Reflectance (ATR) technique is a convenient and widely used method for obtaining an IR spectrum.

- **Instrument Setup:** Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty ATR accessory.
- **Sample Application:** Place a small drop of the liquid sample directly onto the ATR crystal.
- **Data Acquisition:** Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

## Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and complementary suite of tools for the comprehensive characterization of **1-Chloro-4-cyclopropylbenzene**. By understanding the predicted spectral data and the underlying principles of each technique, researchers can confidently identify this compound, assess its purity, and gain valuable insights into its electronic and structural properties. The experimental protocols outlined in this guide provide a solid foundation for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings.

## References

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## Sources

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